molecular formula C6H10O2 B180747 1-Cyclopropyl-2-methoxyethanone CAS No. 166526-05-2

1-Cyclopropyl-2-methoxyethanone

Cat. No. B180747
M. Wt: 114.14 g/mol
InChI Key: SRUHSAYUENORGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-methoxyethanone is a chemical compound with the empirical formula C6H10O2 and a molecular weight of 114.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1-Cyclopropyl-2-methoxyethanone from Cyclopropyl bromide and N-METHOXY-N-METHYL-2-METHOXYACETAMIDE has been reported . The reaction conditions involve three stages: the reaction of cyclopropyl bromide with iodine and magnesium in diethyl ether, followed by the reaction with (N-methyl-N-methoxy)methoxyacetamide in diethyl ether, and finally the reaction with hydrogen chloride and water in diethyl ether .


Molecular Structure Analysis

The SMILES string for 1-Cyclopropyl-2-methoxyethanone is COCC(C1CC1)=O . The InChI is 1S/C6H10O2/c1-8-4-6(7)5-2-3-5/h5H,2-4H2,1H3 .

Scientific Research Applications

1. Reactivity and Stability Studies

A study by Bietti et al. (2006) investigated the reactivity of radical cations derived from cyclopropyl and methoxyphenyl groups in acidic and basic solutions. The research focused on understanding the oxygen acidity and the stability of carbon-centered radicals formed from these compounds, providing insights into their chemical behavior under different conditions (Bietti et al., 2006).

2. Synthesis and Stereochemistry

Bakker et al. (1975) explored the synthesis of mono-aryl substituted 1-methoxycyclopropanols, focusing on their stereochemistry. Their research contributed to understanding how methanol adds to arylcyclopropanone, revealing the preferential addition at the least hindered side of the cyclopropyl ring (Bakker, Steinberg, & Boer, 1975).

3. Spectroscopic and Calorimetric Mechanism Studies

Ikeda et al. (2003) conducted spectroscopic and calorimetric studies to understand the mechanism of methylenecyclopropane rearrangements. They focused on the electron-transfer photoreactions of dianisyl-substituted cation radicals, providing valuable insights into the reaction pathways and intermediate formations in these processes (Ikeda et al., 2003).

4. Analyzing Radical and Ionic Intermediates

Gottschling et al. (2005) researched the reactions of cyclopropyl alkynes under different conditions to differentiate between vinyl radical and ionic intermediates. Their findings offer significant understanding of the behavior of these compounds under radical and cationic conditions, contributing to the field of organic chemistry (Gottschling et al., 2005).

5. Free Radical Polymerization Studies

Research by Li et al. (1991) on the free radical polymerization of styrene initiated by Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) with ZnCl2, contributed to understanding the polymerization processes and mechanisms involved in the formation of cyclopropane-containing polymers (Li, Padías, & Hall, 1991).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Relevant Papers Several papers have been published on the synthesis and evaluation of cyclopropane derivatives . These papers provide valuable insights into the synthesis, evaluation, and potential applications of cyclopropane derivatives, including 1-Cyclopropyl-2-methoxyethanone.

properties

IUPAC Name

1-cyclopropyl-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-4-6(7)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUHSAYUENORGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596960
Record name 1-Cyclopropyl-2-methoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-methoxyethanone

CAS RN

166526-05-2
Record name 1-Cyclopropyl-2-methoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-methoxyethanone
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-methoxyethanone
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-2-methoxyethanone
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-2-methoxyethanone
Reactant of Route 5
1-Cyclopropyl-2-methoxyethanone
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-2-methoxyethanone

Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.